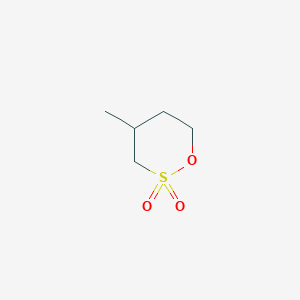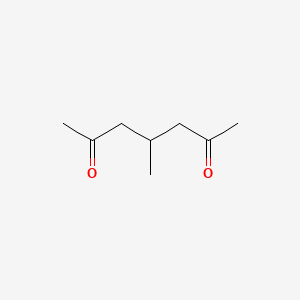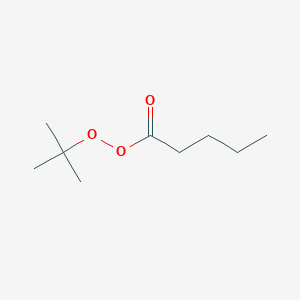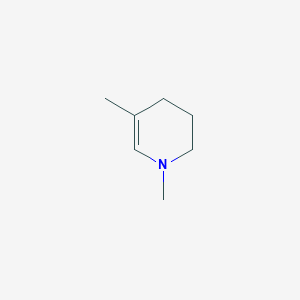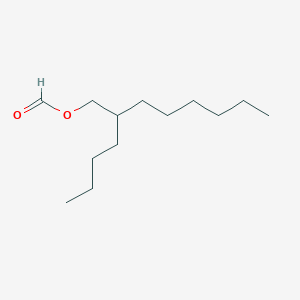
2-Butyloctyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyloctyl formate is an organic compound with the molecular formula C13H26O2. It is an ester formed from the reaction of formic acid and 2-butyloctanol. Esters like this compound are known for their pleasant fragrances and are often used in the perfume and flavoring industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butyloctyl formate can be synthesized through esterification, where formic acid reacts with 2-butyloctanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. The reaction can be represented as:
HCOOH+C4H9C8H17OH→HCOOC4H9C8H17+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of immobilized enzymes as catalysts. This method is preferred due to its environmental benefits and high efficiency. For example, using Novozym 435 as a catalyst can achieve a conversion rate of up to 96.51% under optimal conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Butyloctyl formate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into formic acid and 2-butyloctanol.
Oxidation: Under oxidative conditions, the ester can be converted into corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Formic acid and 2-butyloctanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
2-Butyloctyl formate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential use in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Widely used in the perfume and flavoring industries due to its pleasant fragrance.
Mechanism of Action
The mechanism of action of 2-Butyloctyl formate primarily involves its interaction with enzymes and other molecular targets. In enzyme-catalyzed reactions, the ester bond of this compound is cleaved by the enzyme, resulting in the formation of formic acid and 2-butyloctanol. This process is facilitated by the enzyme’s active site, which provides the necessary environment for the reaction to occur .
Comparison with Similar Compounds
Octyl formate: Another ester with similar applications in the perfume industry.
Methyl formate: Used in various industrial applications, including as a solvent and in the production of formic acid.
Ethyl formate: Known for its fruity odor and used in flavorings and perfumes.
Uniqueness: 2-Butyloctyl formate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to other formates results in a different fragrance profile and solubility characteristics, making it particularly valuable in specialized applications .
Properties
CAS No. |
5451-53-6 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
2-butyloctyl formate |
InChI |
InChI=1S/C13H26O2/c1-3-5-7-8-10-13(9-6-4-2)11-15-12-14/h12-13H,3-11H2,1-2H3 |
InChI Key |
HADRBQUWLKABJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)COC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


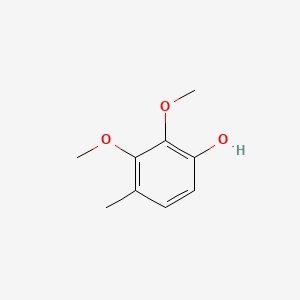
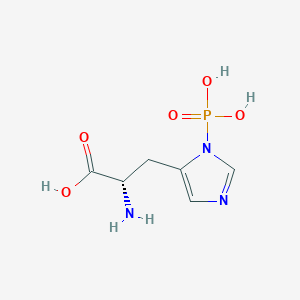

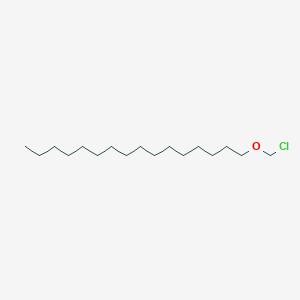
![Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro-](/img/structure/B14728747.png)



